
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropane-1-sulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 2,2-dimethylpropane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate groups can be hydrolyzed to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2,2-dimethylpropane-1,3-diol and the corresponding sulfonic acid.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) depends on its chemical reactivity. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can modify biomolecules through covalent attachment, altering their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate): This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.
1,3-Diamino-2,2-dimethylpropane: This compound contains amino groups instead of sulfonate groups, resulting in different chemical behavior and uses.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is unique due to its dual sulfonate groups, which provide specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo substitution and hydrolysis reactions makes it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
6974-33-0 |
|---|---|
Formule moléculaire |
C15H32O6S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[3-(2,2-dimethylpropylsulfonyloxy)-2,2-dimethylpropyl] 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-13(2,3)11-22(16,17)20-9-15(7,8)10-21-23(18,19)12-14(4,5)6/h9-12H2,1-8H3 |
Clé InChI |
DHTBMAWUGGKUSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CS(=O)(=O)OCC(C)(C)COS(=O)(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


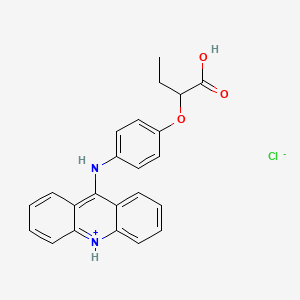

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
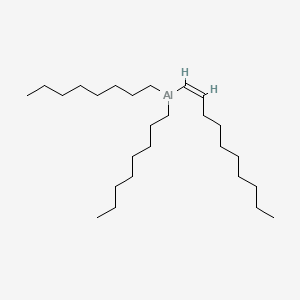
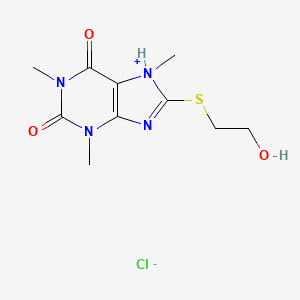
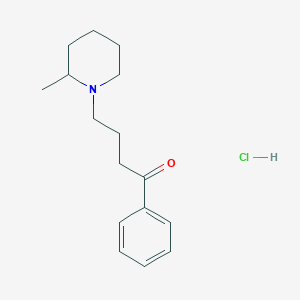
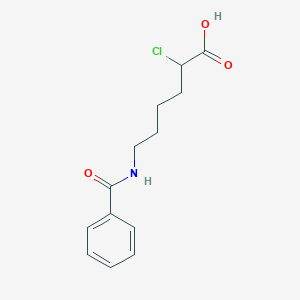
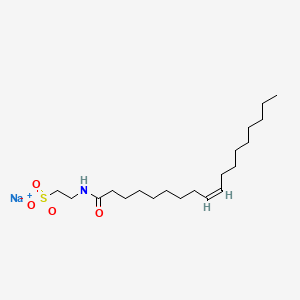
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
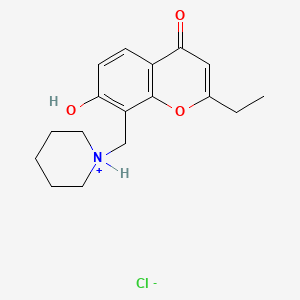
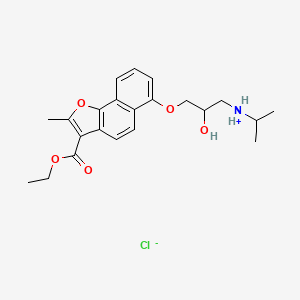
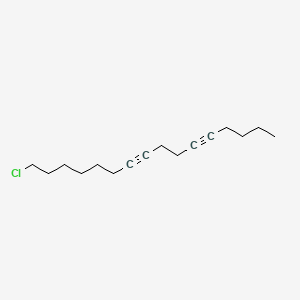
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)

